N-(prop-2-yn-1-yl)oxolan-3-amine
Overview
Description
N-(prop-2-yn-1-yl)oxolan-3-amine is a useful research compound. Its molecular formula is C7H11NO and its molecular weight is 125.17 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that the compound can act as a photosensitizer , which suggests that it may interact with light-sensitive molecules in biological systems.
Mode of Action
N-(prop-2-yn-1-yl)oxolan-3-amine has been shown to undergo visible-light-induced oxidative formylation . Both the starting material and the product act as photosensitizers . The compound generates singlet oxygen (1 O 2) and superoxide anion (O 2 ˙ −) through energy transfer and a single electron transfer pathway . These reactive oxygen species play an important role in the reaction .
Biochemical Pathways
The generation of reactive oxygen species like 1 o 2 and o 2 ˙ − suggests that it could potentially influence oxidative stress pathways and related cellular processes .
Result of Action
The compound’s ability to generate reactive oxygen species suggests it could potentially induce oxidative stress in cells , which can have various effects depending on the cellular context.
Action Environment
The action of this compound is influenced by environmental factors such as light and oxygen availability . The compound undergoes visible-light-induced oxidative formylation , suggesting that its action, efficacy, and stability could be affected by light conditions. Additionally, the reaction involves molecular oxygen , indicating that oxygen levels could also influence the compound’s action.
Biochemical Analysis
Biochemical Properties
N-(prop-2-yn-1-yl)oxolan-3-amine has been used as a thiol-reactive probe to covalently label, enrich, and quantify the reactive cysteinome in cells and tissues . This suggests that it interacts with enzymes and proteins that contain reactive cysteine residues, forming covalent bonds with these biomolecules .
Cellular Effects
The effects of this compound on cells are largely determined by its interactions with cysteine-containing proteins. These proteins play crucial roles in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its ability to covalently modify cysteine residues. This can lead to changes in protein function, potentially influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings can vary over time. As a thiol-reactive probe, it may influence the stability and degradation of proteins by modifying their cysteine residues .
Metabolic Pathways
This compound may be involved in metabolic pathways related to cysteine metabolism, given its reactivity with cysteine residues . It could potentially interact with enzymes and cofactors involved in these pathways, influencing metabolic flux or metabolite levels .
Subcellular Localization
The subcellular localization of this compound would be influenced by its interactions with cysteine-containing proteins, which can be found in various cellular compartments . Its localization could potentially influence its activity or function .
Properties
IUPAC Name |
N-prop-2-ynyloxolan-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-2-4-8-7-3-5-9-6-7/h1,7-8H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXXPESMLYYBCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1CCOC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.